molecular formula C15H20O2 B14528350 6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane CAS No. 62674-03-7

6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B14528350
CAS No.: 62674-03-7
M. Wt: 232.32 g/mol
InChI Key: VDHOJIYJIBOPCR-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. This compound is part of the broader class of spiroacetals, which are known for their presence in various natural products and their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ketal, followed by further functionalization to introduce the phenyl and methyl groups . The reaction conditions often include the use of acid catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketal groups back to their corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as reflux in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern and spiroacetal structure. The presence of both methyl and phenyl groups provides distinct chemical reactivity and biological activity compared to other spiroacetal compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62674-03-7

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

6-methyl-3-phenyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H20O2/c1-12-7-5-6-10-15(12)16-11-14(17-15)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3

InChI Key

VDHOJIYJIBOPCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12OCC(O2)C3=CC=CC=C3

Origin of Product

United States

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